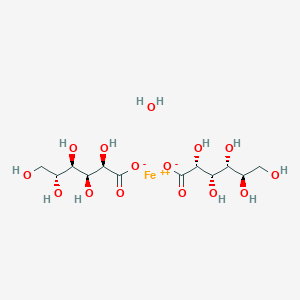

iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate

Description

Propriétés

Key on ui mechanism of action |

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. |

|---|---|

Numéro CAS |

22830-45-1 |

Formule moléculaire |

C6H14FeO8 |

Poids moléculaire |

270.02 g/mol |

Nom IUPAC |

iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate |

InChI |

InChI=1S/C6H12O7.Fe.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2-5,7-11H,1H2,(H,12,13);;1H2/t2-,3-,4+,5-;;/m1../s1 |

Clé InChI |

WQHWCCNWPQBFKI-ZBHRUSISSA-N |

SMILES isomérique |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.O.[Fe] |

SMILES canonique |

C(C(C(C(C(C(=O)O)O)O)O)O)O.O.[Fe] |

Color/Form |

The color of /ferrous gluconate/ solution depends on pH; they are light yellow at pH 2, brown at pH 4.5, and green at pH 7. The iron rapidly oxidizes at higher pH. |

melting_point |

The melting point for D-gluconic acid, ferrous salt dihydrate (98%) is 188 °C, decomposes. The specific optical rotation is +6.7 deg at 25 °C (c=1, H2O). /Dihydrate/ |

Description physique |

Pale greenish-yellow to yellowish-grey powder or granules, which may have a faint odour of burnt sugar |

Numéros CAS associés |

526-95-4 (Parent) |

Solubilité |

Soluble with slight heating in water. Practically insoluble in ethanol Soluble in glycerin SOLUBILITY INCR BY ADDN OF CITRIC ACID OR CITRATE ION 1 gram dissolves in about 10 ml of water with slight heating and in 1.3 ml of water at 100 °C. It forms supersaturated solutions which are stable for a period of time. |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate can be synthesized by reacting iron(II) sulfate with gluconic acid in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired product. The resulting solution is then evaporated to obtain the solid iron(II) gluconate hydrate .

Industrial Production Methods: In industrial settings, the production of iron(II) gluconate hydrate involves the same basic principles but on a larger scale. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to maximize yield and purity. The final product is often dried and packaged for distribution .

Analyse Des Réactions Chimiques

Types of Reactions: iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate can be oxidized to iron(III) gluconate in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced back to iron(II) from iron(III) using reducing agents like ascorbic acid.

Substitution: The gluconate ligand can be substituted with other ligands in the presence of suitable reagents and conditions.

Major Products:

Oxidation: Iron(III) gluconate

Reduction: Iron(II) gluconate

Substitution: Various iron(II) complexes depending on the substituting ligand.

Applications De Recherche Scientifique

iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate has a wide range of applications in scientific research:

Chemistry:

- Used as a reagent in various chemical syntheses and reactions.

- Employed in the preparation of iron-based catalysts .

Biology:

- Utilized in studies related to iron metabolism and transport in biological systems.

- Investigated for its role in cellular respiration and enzyme function .

Medicine:

- Commonly used as an iron supplement to treat iron-deficiency anemia.

- Studied for its bioavailability and efficacy compared to other iron supplements .

Industry:

Mécanisme D'action

iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate exerts its effects primarily through its role in iron supplementation. Iron is a crucial component of hemoglobin, the protein responsible for oxygen transport in the blood. iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate provides a bioavailable form of iron that can be readily absorbed and utilized by the body. The compound is absorbed in the small intestine, where it is transported to the bone marrow for hemoglobin synthesis .

Molecular Targets and Pathways:

Hemoglobin Synthesis: Iron is incorporated into the heme group of hemoglobin, enabling oxygen binding and transport.

Enzyme Function: Iron acts as a cofactor for various enzymes involved in cellular respiration and energy production.

Comparaison Avec Des Composés Similaires

iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate can be compared with other iron supplements such as iron(II) sulfate, iron(III) gluconate, and iron(II) fumarate:

Iron(II) Sulfate:

- Higher iron content per dose but may cause more gastrointestinal side effects.

Iron(III) Gluconate:

- Less bioavailable compared to iron(II) gluconate hydrate but may be better tolerated in some individuals.

Iron(II) Fumarate:

Uniqueness: iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate is unique in its balance of bioavailability and tolerability, making it a preferred choice for many individuals requiring iron supplementation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.